molecular formula C17H13NO3S B5138220 (5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

(5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B5138220
M. Wt: 311.4 g/mol
InChI Key: OSAMFBBKHJZYDX-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE: is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a phenyl group and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 3-(benzyloxy)benzaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidene moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and antidiabetic agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry: In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s thiazolidinedione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism .

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

    Troglitazone: An earlier thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness: (5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its benzylidene moiety, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other thiazolidinediones and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

(5E)-5-[(3-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c19-16-15(22-17(20)18-16)10-13-7-4-8-14(9-13)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19,20)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAMFBBKHJZYDX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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